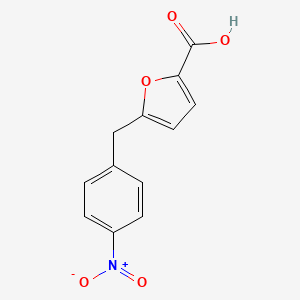

5-(4-Nitrobenzyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO5 |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |

InChI Key |

CZASJJPVZHMCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(4-Nitrobenzyl)furan-2-carboxylic acid, the most logical disconnection is the carbon-carbon bond between the furan (B31954) ring and the benzylic methylene (B1212753) group. This approach simplifies the synthesis into two primary challenges: the preparation of a suitable furan-2-carboxylic acid derivative and the subsequent attachment of the 4-nitrobenzyl moiety.

This disconnection (pathway a ) leads to two key synthons: a nucleophilic furan-2-carboxylic acid at the C5 position and a 4-nitrobenzyl electrophile. This strategy is advantageous as it allows for the independent synthesis and modification of both fragments before their crucial coupling. The corresponding synthetic equivalents would be furan-2-carboxylic acid (or its ester) and a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide.

An alternative disconnection could involve breaking the bond between the furan ring and the carboxyl group. However, this is generally less synthetically practical for the specified substitution pattern.

Key Precursors and Building Blocks for the Furan and Nitrobenzyl Moieties

Following the primary retrosynthetic disconnection, the synthesis relies on two fundamental building blocks:

Furan Moiety Precursor: The core of the molecule is furan-2-carboxylic acid or its corresponding esters (e.g., methyl or ethyl furoate). These compounds serve as the foundational structure onto which the nitrobenzyl group is introduced. Furan-2-carboxylic acid itself can be derived from biomass, particularly from the oxidation of furfural. wikipedia.orgorgsyn.org

Nitrobenzyl Moiety Precursor: The electrophilic component required for the key bond formation is typically a 4-nitrobenzyl halide. 4-Nitrobenzyl bromide or 4-nitrobenzyl chloride are common choices due to their reactivity, with the halide serving as a good leaving group in substitution reactions. These precursors are readily prepared from 4-nitrotoluene.

Conventional Approaches to Furan-2-carboxylic Acid Synthesis

The furan-2-carboxylic acid scaffold can be synthesized through various well-established methods, which can be broadly categorized into the derivatization of existing furan rings or the de novo construction of the ring.

Derivatization of Pre-formed Furan Rings

One of the most direct routes to furan-2-carboxylic acid involves the modification of readily available furan precursors, most notably furfural.

Oxidation of Furfural: A classic and industrially relevant method is the oxidation of furfural. The Cannizzaro reaction, which involves the disproportionation of furfural in the presence of a strong base like sodium hydroxide, yields both furan-2-carboxylic acid and furfuryl alcohol. wikipedia.org While effective, this method has a maximum theoretical yield of 50% for the desired acid. Other oxidative methods using various chemical oxidants have also been developed. orgsyn.org

Carboxylation via Organometallic Intermediates: A more versatile method involves the deprotonation of the furan ring followed by quenching with carbon dioxide. Treatment of furan or a substituted furan with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a highly reactive organolithium intermediate. arkat-usa.orgnih.gov This intermediate readily attacks carbon dioxide upon its addition to the reaction mixture, forming the lithium salt of the carboxylic acid, which is then protonated during aqueous workup. This method allows for the introduction of a carboxyl group onto a pre-functionalized furan ring. arkat-usa.org

| Method | Precursor | Key Reagents | Typical Yield | Reference |

| Cannizzaro Reaction | Furfural | NaOH (aqueous) | ~50% | wikipedia.org |

| Direct Oxidation | Furfural | Various Oxidants | Variable | orgsyn.org |

| Lithiation/Carboxylation | Furan | n-BuLi or LDA, then CO₂ | Good to High | arkat-usa.org |

Cyclization Reactions for Furan Ring Formation

An alternative to modifying a pre-existing furan is to construct the heterocyclic ring from acyclic precursors. This approach allows for the strategic placement of substituents during the ring-forming step.

The Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. wikipedia.orgquimicaorganica.org The reaction proceeds through a series of steps including enolate formation, nucleophilic substitution, and a final cyclization/dehydration to form the furan ring. quimicaorganica.org By choosing appropriate starting materials, such as an α-halo ketone and an ester of a β-keto acid, this synthesis can be adapted to produce furan-3-carboxylic acid esters. While not directly yielding the 2-carboxylic acid isomer, it exemplifies the cyclization strategy for building functionalized furans. researchgate.net

Introduction of the Nitrobenzyl Moiety

With the furan-2-carboxylic acid core in hand (or often, its more stable ester derivative), the final key step is the introduction of the 4-nitrobenzyl group at the C5 position.

Electrophilic Aromatic Substitution on Furan Systems

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. chemicalbook.com This reactivity is significantly greater than that of benzene. Electrophilic attack occurs preferentially at the C2 and C5 positions, as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with three resonance structures compared to only two for attack at C3 or C4. chemicalbook.comquora.com

Friedel-Crafts Alkylation: The introduction of the 4-nitrobenzyl group can be achieved via a Friedel-Crafts alkylation reaction. nih.govrsc.org This reaction would involve treating furan-2-carboxylic acid or its ester with a 4-nitrobenzyl halide in the presence of a Lewis acid catalyst.

However, the high reactivity of furan also makes it susceptible to polymerization and ring-opening under the strongly acidic conditions often employed in classical Friedel-Crafts reactions (e.g., with AlCl₃). nih.gov Therefore, milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄ are often preferred to promote the reaction while minimizing side products. researchgate.net The reaction proceeds by the Lewis acid activating the 4-nitrobenzyl halide to form a carbocation or a highly polarized complex, which is then attacked by the electron-rich furan ring at the C5 position. The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, the activating effect of the ring oxygen still directs substitution to the vacant C5 position.

Cross-Coupling Strategies for C-C Bond Formation

A highly effective and versatile method for the formation of the C-C bond between the furan-2-carboxylic acid backbone and the 4-nitrobenzyl moiety is the palladium-catalyzed Negishi cross-coupling reaction. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst.

A proposed synthetic pathway begins with the readily available ethyl 5-bromofuran-2-carboxylate. This starting material can be coupled with a 4-nitrobenzylzinc halide, prepared in situ from 4-nitrobenzyl bromide. The subsequent hydrolysis of the resulting ester would yield the desired this compound.

Proposed Reaction Scheme:

Formation of the Organozinc Reagent: 4-nitrobenzyl bromide is reacted with activated zinc metal to form 4-nitrobenzylzinc bromide.

Palladium-Catalyzed Cross-Coupling: The in situ generated 4-nitrobenzylzinc bromide is then reacted with ethyl 5-bromofuran-2-carboxylate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), to form ethyl 5-(4-nitrobenzyl)furan-2-carboxylate.

Hydrolysis: The resulting ester is hydrolyzed under basic conditions, followed by acidification, to afford the final product, this compound.

This strategy is advantageous due to the high reactivity and functional group tolerance of organozinc reagents, which are compatible with the nitro group present in the molecule.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the proposed Negishi coupling reaction are highly dependent on the careful optimization of various reaction parameters.

Influence of Solvents, Catalysts, and Temperature

The choice of solvent, catalyst system, and reaction temperature are critical for maximizing the yield and minimizing side reactions in palladium-catalyzed cross-coupling reactions.

Solvents: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. For Negishi couplings, ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane are commonly employed. The choice of solvent can influence the solubility of the organozinc reagent and the palladium catalyst, thereby affecting the reaction rate and efficiency.

Catalysts: The selection of the palladium catalyst and its associated ligands is paramount. Different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes, can be used. The ligand, often a phosphine like triphenylphosphine (PPh₃) or a more specialized ligand like XantPhos, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The catalyst loading is also a key parameter to optimize, with lower loadings being desirable for cost and environmental reasons.

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of undesired byproducts. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and reactants. For many palladium-catalyzed cross-couplings, temperatures ranging from room temperature to the reflux temperature of the solvent are typical.

A systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of this compound.

| Parameter | Common Options | Rationale for Selection in the Proposed Synthesis |

| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF) | THF is a good choice for its ability to solvate both the organozinc reagent and the palladium catalyst, facilitating the reaction. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | PdCl₂(dppf) is often effective for cross-coupling reactions involving heteroaromatic substrates due to the ligand's bite angle and electronic properties. |

| Temperature | Room Temperature to 100 °C | Starting at a moderate temperature (e.g., 60 °C) and adjusting based on reaction progress allows for a balance between reaction rate and stability. |

Scale-Up Considerations for Laboratory Synthesis

Scaling up a laboratory synthesis from milligram to gram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. Proper stirring and the use of an appropriate reaction vessel and cooling bath are crucial.

Reagent Addition: The rate of addition of reagents, particularly the organometallic species, may need to be controlled to manage any exotherms.

Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and ensure consistent reaction rates. The type and speed of the stirrer should be appropriate for the scale and viscosity of the reaction.

Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purification (e.g., crystallization or column chromatography) need to be adapted for larger quantities of material.

For the proposed synthesis, a key consideration during scale-up would be the safe handling of the pyrophoric zinc metal and the management of any heat generated during the formation of the organozinc reagent.

Novel and Sustainable Synthetic Routes

In line with the growing importance of sustainable chemistry, the development of novel and greener synthetic routes for this compound is a desirable goal.

Green Chemistry Principles in Synthesis

Several green chemistry principles can be applied to the synthesis of the target molecule to reduce its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or bio-based solvents. Research into palladium-catalyzed cross-coupling reactions in aqueous media is an active area. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled. The development of highly active palladium catalysts that can be used at very low loadings (ppm levels) is a key area of research. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Applying these principles to the proposed synthesis could involve exploring water as a reaction solvent, using a highly efficient and recyclable palladium catalyst, and optimizing the reaction to proceed at a lower temperature.

Chemoenzymatic and Biocatalytic Approaches (if applicable)

While direct chemoenzymatic or biocatalytic routes for the synthesis of this compound are not established, the principles of biocatalysis could be applied to certain steps of a synthetic sequence.

Enzymatic C-C Bond Formation: Enzymes such as aldolases and thiamine diphosphate (ThDP)-dependent enzymes are known to catalyze C-C bond formation with high stereoselectivity. acs.orgnih.gov While their application to the specific furan scaffold in this context is not documented, future research could explore the engineering of enzymes for this type of transformation.

Biocatalytic Oxidation/Reduction: Enzymes could potentially be used for the selective oxidation or reduction of functional groups in precursors to the target molecule. For instance, if a synthetic route involved a hydroxymethylfuran intermediate, an alcohol dehydrogenase could be employed for its oxidation to the carboxylic acid.

Advanced Spectroscopic and Crystallographic Elucidation of 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 5-(4-Nitrobenzyl)furan-2-carboxylic acid, while standard 1H and 13C NMR spectra confirm the primary structure, a deeper understanding of connectivity and spatial relationships is achieved through two-dimensional NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While specific 2D NMR experimental data for this compound is not extensively published, the application of standard 2D NMR techniques would be instrumental in its structural confirmation and detailed elucidation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the furan (B31954) ring and between the protons on the nitrobenzyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively assign the carbon signals of the furan and nitrobenzyl moieties based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to carbons in both the furan and the nitrophenyl rings, confirming the benzyl-furan linkage. It would also show correlations from the furan protons to the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional structure and preferred conformation of the molecule in solution. For example, NOESY could reveal spatial proximity between the benzylic protons and the furan ring protons, providing insight into the rotational orientation around the benzyl-furan bond.

Elucidation of Conformational Preferences in Solution

The conformational preferences of this compound in solution are primarily dictated by the rotation around the single bonds connecting the furan ring to the carboxylic acid group and the benzyl (B1604629) group. Studies on similar compounds like furan-2-carboxylic acid have shown that the carboxylic group can exist in different conformations relative to the furan ring. The application of NOESY, along with computational modeling, would be essential to determine the dominant conformers in solution by observing key through-space interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A published study on this compound has provided detailed crystallographic data.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of this compound reveals a nearly planar conformation. The dihedral angle between the furan and the phenyl ring is small, indicating a relatively flat molecule. The bond lengths and angles within the furan and nitrobenzyl moieties are within the expected ranges for such aromatic and heterocyclic systems.

| Parameter | Value |

| Dihedral Angle (Furan-Phenyl) | ~4-6° |

| Torsion Angle (C4-C5-C6-C7) | ~3.7-5.6° |

| Torsion Angle (C8-C9-N1-O4) | ~9.6-13.5° |

Note: The table presents approximate values based on published data, which may vary slightly depending on the specific crystallographic refinement.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular interactions. These include:

Hydrogen Bonding: The carboxylic acid group is a key participant in hydrogen bonding, forming dimers or chains with neighboring molecules.

π-π Stacking: The aromatic furan and nitrophenyl rings are involved in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. The centroid-centroid distances between stacked rings are typically in the range of 3.6 to 3.9 Å.

These interactions lead to a well-ordered, three-dimensional supramolecular architecture in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide further structural information.

HRMS analysis of this compound would confirm its elemental composition, C₁₁H₇NO₅, by providing a highly accurate mass measurement of the molecular ion.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids, leading to a prominent fragment ion.

Loss of the Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the Benzyl-Furan Bond: The bond between the benzylic carbon and the furan ring can cleave, leading to fragments corresponding to the nitrobenzyl cation and the furan-2-carboxylic acid radical, or vice versa.

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO from the furan ring, leading to a complex mass spectrum that can be used to piece together the molecular structure.

A proposed fragmentation scheme is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M]+ | [M - CO₂]+ | CO₂ |

| [M]+ | [M - NO₂]+ | NO₂ |

| [M]+ | [C₇H₆NO₂]+ | C₄H₂O₂ |

| [M]+ | [C₅H₃O₃]+ | C₆H₄NO₂ |

This comprehensive analysis, combining NMR, X-ray crystallography, and HRMS, provides a detailed and multi-faceted understanding of the chemical and structural properties of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

There is no specific tandem mass spectrometry (MS/MS) data available in the public domain or scientific literature for this compound. A detailed analysis of its fragmentation patterns, including the generation of specific daughter ions from a selected precursor ion, has not been documented. Therefore, a data table of m/z values and the corresponding structural assignments of fragments cannot be constructed from experimental findings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Published experimental Infrared (IR) and Raman spectra for this compound could not be located. Without this primary data, a detailed analysis of its molecular vibrations and the assignment of specific spectral bands to its functional groups (such as the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, furan ring vibrations, and aromatic C-H modes) is not possible. Consequently, a data table of vibrational frequencies and their assignments cannot be provided.

Correlation of Vibrational Modes with Electronic Structure

Research discussing the correlation between the vibrational modes and the electronic structure of this compound is not present in the available scientific literature. Such an analysis would depend on the foundational IR and Raman spectroscopic data, which is currently unavailable. Therefore, a discussion on how the electronic effects of the 4-nitrobenzyl substituent influence the vibrational frequencies of the furan-2-carboxylic acid moiety cannot be conducted based on existing research.

Computational Chemistry and Theoretical Investigations of 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 5-(4-Nitrobenzyl)furan-2-carboxylic acid. These calculations provide a detailed picture of the molecule's geometry and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of furan (B31954), DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to optimize molecular structures. proquest.com In the case of this compound, the geometry is influenced by the electronic interactions between the furan ring, the carboxylic acid group, the methylene (B1212753) bridge, and the 4-nitrophenyl group.

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Furan Ring Planarity | Near Planar |

| Phenyl Ring Planarity | Planar |

| C-O Bond Lengths (Carboxylic Acid) | Asymmetric |

| C-N Bond Length (Nitro Group) | ~1.47 Å |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

Note: These values are representative estimates for a molecule of this type based on general computational studies of similar aromatic compounds and are subject to variation based on the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methylene bridge in this compound allows for various spatial orientations of the phenyl and furan rings relative to each other. Understanding these conformations is key to comprehending the molecule's interactions.

Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules. psu.edu These methods can identify low-energy conformers and the energy barriers between them. For this compound, simulations would likely reveal several stable conformations determined by the rotation around the single bonds of the methylene linker. The potential energy surface would map these conformations and the transition states connecting them, providing a comprehensive view of the molecule's flexibility. researchgate.net

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can also predict how and where a molecule is likely to react.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within a molecule. For this compound, these descriptors would likely indicate that the oxygen atoms of the carboxylic acid and nitro groups are prone to electrophilic attack, while certain carbon atoms on the furan and phenyl rings are susceptible to nucleophilic attack. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical investigations into the reactivity of this compound, particularly concerning its synthesis or degradation pathways, would heavily rely on transition state (TS) searches and Intrinsic Reaction Coordinate (IRC) analysis. These computational tools are essential for elucidating reaction mechanisms, determining the feasibility of proposed pathways, and understanding the energetic landscape of a chemical transformation.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating this state is crucial for calculating the activation energy of a reaction. For a molecule like this compound, this could involve modeling reactions such as the nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the furan or phenyl rings. Computational methods, primarily based on Density Functional Theory (DFT), are employed to optimize the geometry of the transition state structure. The validity of a located TS is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the reactants and products through the transition state. This analysis is critical to confirm that the identified transition state indeed connects the desired reactants and products. For instance, in a proposed synthesis step, IRC calculations would trace the molecular geometry's evolution from the transition state forwards to the product and backwards to the reactant, ensuring the correct mechanistic pathway is being studied. researchgate.net

Furthermore, the benzyl (B1604629) group's reactivity, typically proceeding through SN1 or SN2 nucleophilic substitution, can be computationally modeled. For a primary benzylic system as in the target molecule, an SN2 pathway is generally expected. ucalgary.ca Theoretical calculations would involve modeling the transition state of the nucleophile's attack and the leaving group's departure. The Gibbs free energy of activation can be determined from these calculations, providing quantitative insight into the reaction kinetics. researchgate.net

Table 1: Hypothetical Transition State Analysis for a Reaction Involving a Furan Derivative This table is illustrative, based on data for analogous reactions, as specific data for this compound is not available.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Furan Ring Opening | B3LYP | 6-31+G(d) | 15.5 | 1 |

| Ring Closure | B3LYP | 6-31+G(d) | 2.7 | 1 |

| Proton Transfer 1 | B3LYP | 6-31+G(d) | 62.2 | 1 |

Data adapted from computational studies on Au-catalyzed furan synthesis. researchgate.net

Solvent Effects on Molecular Properties and Energetics

The molecular properties and energetics of this compound are significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these solvent effects, which are crucial for predicting behavior in solution. The most common approaches are continuum solvation models and mixed discrete-continuum models.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the SMx series (e.g., SM6, SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.govresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. researchgate.net For this compound, these methods can be used to calculate how solvent polarity affects properties like:

Molecular Geometry: Solvation can induce slight changes in bond lengths and angles.

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. Theoretical studies on substituted nitrobenzene (B124822) have shown this trend. smf.mx

Electronic Spectra: The absorption spectra of nitroaromatic compounds can be solvent-dependent (solvatochromism). qnl.qa TD-DFT calculations combined with continuum models can predict shifts in absorption maxima (λmax) in different solvents, arising from the differential stabilization of the ground and excited states. qnl.qaacs.org

Acidity (pKa): The carboxylic acid group's tendency to deprotonate is highly dependent on the solvent. Computational protocols combining high-level gas-phase energy calculations with continuum solvation models for the acid and its conjugate base can provide accurate predictions of relative pKa values. researchgate.netacs.org

For more specific interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules, mixed discrete-continuum models are often employed. nih.gov In this approach, one or more explicit solvent molecules are included in the quantum mechanical calculation, while the rest of the solvent is still treated as a continuum. This method can significantly improve the accuracy of calculated properties, especially for processes like acid dissociation where direct hydrogen bonds play a key role. nih.govacs.org Studies on nitrophenols have shown that including explicit solvent molecules can be critical to understanding reactivity differences between solvents like water and 2-propanol. rsc.org

Table 2: Predicted Solvent Effects on Molecular Properties of a Nitroaromatic Carboxylic Acid This table presents expected trends based on computational studies of related molecules.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax Shift (nm) | Predicted pKa |

|---|---|---|---|---|

| Toluene | 2.4 | Lower | Red Shift | Higher |

| Acetone | 20.7 | Intermediate | Blue/Red Shift | Intermediate |

| Ethanol | 24.6 | Intermediate-High | Blue/Red Shift | Lower |

Trends are inferred from studies on substituted nitrobenzenes and carboxylic acids. researchgate.netsmf.mxqnl.qa

In Silico Docking Studies with Biological Targets (Excluding Clinical Relevance)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide insights into its potential interactions with various biological macromolecules, such as enzymes, without implying any clinical relevance. These studies are valuable for understanding structure-activity relationships at a molecular level in a non-therapeutic context.

The process involves preparing the 3D structure of the ligand (this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active or allosteric site. The stability of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ijper.org

Furan-2-carboxylic acid derivatives have been investigated as potential inhibitors of various biological targets. For example, furan-2-carboxamides have been docked into the LasR protein of P. aeruginosa, a key component in quorum sensing, to explore their potential as antibiofilm agents. researchgate.net Similarly, other furan-based hybrids have been docked against bacterial enzymes like enoyl reductase and DNA gyrase. ijper.org These studies often reveal key interactions, such as:

Hydrogen Bonds: The carboxylic acid and nitro groups of the target molecule are strong hydrogen bond donors and acceptors, respectively, and are likely to form H-bonds with amino acid residues like arginine, serine, or glutamine in a binding site.

π-π Stacking: The furan and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. ijper.org

Hydrophobic Interactions: The benzyl and furan components can form favorable hydrophobic interactions with nonpolar residues.

For instance, docking studies of p-nitrophenyl hydrazones against the enzyme flavohemoglobin (flavoHB), a potential antibacterial target, have been performed to explore inhibitory activities. nih.govresearchgate.net Given its structural motifs, this compound could be docked against similar non-human or non-clinical targets to probe its binding modes and affinities.

Table 3: Illustrative In Silico Docking Results of a Furan-Based Compound with a Hypothetical Bacterial Enzyme This table is a representative example based on published docking studies of similar compounds.

| Target Protein (PDB ID) | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Bacterial Enoyl Reductase (e.g., 1C14) | 1 | -9.2 | TYR 146, PHE 94 | π-π Stacking |

| SER 90 | Hydrogen Bond (with COOH) | |||

| 2 | -8.5 | ARG 190 | Hydrogen Bond (with NO₂) | |

| LEU 192 | Hydrophobic | |||

| Quorum Sensing Receptor (e.g., 2UV0) | 1 | -7.8 | TRP 60, TYR 56 | π-π Stacking |

Data and interacting residue types are modeled after docking studies on furan derivatives. ijper.orgresearchgate.net

Mechanistic Studies of Reactions Involving 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

Reaction Kinetics and Thermodynamic Parameters

No specific data on the reaction kinetics or thermodynamic parameters for reactions involving 5-(4-nitrobenzyl)furan-2-carboxylic acid were found in the reviewed literature.

Elucidation of Reaction Intermediates and Transition States

There is no available information detailing the elucidation of reaction intermediates or the characterization of transition states in reactions of this compound.

Catalytic Mechanisms and Role of Specific Catalysts

While catalytic methods are employed in the synthesis of related furan (B31954) derivatives, specific studies on the catalytic mechanisms in reactions involving this compound are not described in the available literature.

Isotopic Labeling Studies for Pathway Determination

No isotopic labeling studies for the determination of reaction pathways involving this compound have been reported.

Stereochemical Aspects of Reactions

Information regarding the stereochemical aspects of reactions involving this compound is not present in the surveyed scientific literature.

Chemical Reactivity and Derivatization Strategies for 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the furan (B31954) ring is a primary site for chemical modification, allowing for the synthesis of various esters, amides, and other derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of 5-(4-nitrobenzyl)furan-2-carboxylic acid to its corresponding esters is a fundamental transformation. This can be achieved through various standard methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling agents can also yield the desired esters. For instance, the methyl ester can be readily prepared by reacting the carboxylic acid with methanol under acidic conditions.

| Reactant | Reagent/Catalyst | Product | Yield |

| This compound | Methanol, H₂SO₄ | Methyl 5-(4-nitrobenzyl)furan-2-carboxylate | High |

| This compound | Ethanol, DCC, DMAP | Ethyl 5-(4-nitrobenzyl)furan-2-carboxylate | Good |

Amidation: The carboxylic acid can be readily converted to amides by reaction with primary or secondary amines in the presence of a coupling agent. Common coupling agents used for this transformation include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen.

| Amine | Coupling Agent | Product |

| Ammonia | EDC | 5-(4-Nitrobenzyl)furan-2-carboxamide |

| Aniline | DCC | N-phenyl-5-(4-nitrobenzyl)furan-2-carboxamide |

| Diethylamine | CDI | N,N-diethyl-5-(4-nitrobenzyl)furan-2-carboxamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be reduced to the corresponding primary alcohol, 5-(4-nitrobenzyl)furan-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically employed for this transformation. Care must be taken as the nitro group is also susceptible to reduction under these conditions. More selective reducing agents, such as borane-tetrahydrofuran complex (BH₃·THF), can be used to preferentially reduce the carboxylic acid while leaving the nitro group intact.

Decarboxylation: The removal of the carboxyl group from the furan ring can be achieved through decarboxylation. This reaction is often facilitated by heating the carboxylic acid in the presence of a catalyst, such as copper powder in quinoline. The stability of the resulting furan ring allows for this transformation to proceed, yielding 2-(4-nitrobenzyl)furan. The ease of decarboxylation of furan-2-carboxylic acids is a known characteristic of this heterocyclic system.

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and other transformations that can alter the ring structure itself.

Electrophilic Substitution and Functionalization

The furan ring readily undergoes electrophilic aromatic substitution, with the incoming electrophile typically attacking the position adjacent to the oxygen atom and ortho to the existing substituent. In the case of a 2,5-disubstituted furan, further substitution is less common but can occur under forcing conditions.

Nitration: Introduction of an additional nitro group onto the furan ring can be achieved using mild nitrating agents, such as acetyl nitrate, to avoid degradation of the furan ring.

Halogenation: Bromination and chlorination can be carried out under mild conditions, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Friedel-Crafts Acylation: The introduction of an acyl group onto the furan ring can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst, though milder conditions are preferred to prevent polymerization of the furan.

Ring-Opening and Rearrangement Reactions

The furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents.

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound. The stability of the furan ring in this compound is influenced by its substituents, but strong acidic conditions can lead to ring cleavage.

Oxidative Ring-Opening: Strong oxidizing agents, such as potassium permanganate or ozone, can cleave the furan ring, leading to the formation of dicarboxylic acids or other oxidized products.

Rearrangement Reactions: Certain substituted furans can undergo rearrangement reactions. For example, the Piancatelli rearrangement can occur with furfuryl alcohols under acidic conditions to yield cyclopentenone derivatives. While not a direct reaction of the starting carboxylic acid, its reduced alcohol derivative could potentially undergo such transformations.

Chemical Modifications of the Nitrobenzyl Moiety

The nitrobenzyl group offers a versatile handle for further chemical modifications, primarily through reactions involving the nitro group and the benzylic position.

The most common transformation of the nitro group is its reduction to an amine. This can be accomplished using a variety of reducing agents, offering a pathway to 5-(4-aminobenzyl)furan-2-carboxylic acid. The choice of reducing agent can be critical to avoid the simultaneous reduction of the furan ring or the carboxylic acid.

| Reducing Agent | Conditions | Product | Selectivity |

| H₂, Pd/C | Methanol, room temp. | 5-(4-Aminobenzyl)furan-2-carboxylic acid | High for nitro group |

| SnCl₂, HCl | Ethanol, reflux | 5-(4-Aminobenzyl)furan-2-carboxylic acid | Effective for nitro group |

| Na₂S₂O₄ | Aqueous solution | 5-(4-Aminobenzyl)furan-2-carboxylic acid | Mild and selective |

The resulting aminobenzyl derivative opens up a wide range of subsequent derivatization possibilities, including diazotization followed by Sandmeyer reactions to introduce various substituents on the phenyl ring, or acylation of the amino group to form amides.

Furthermore, the benzylic methylene (B1212753) group can be a site for functionalization, although this is less common than reactions at the other positions. Under radical conditions, for instance, halogenation at the benzylic position could be achieved.

Reduction of the Nitro Group to Amine

A variety of reagents can be employed for the reduction of aromatic nitro groups. The choice of reductant is crucial to ensure chemoselectivity, leaving the furan ring and the carboxylic acid intact. Catalytic hydrogenation is a common and effective method. Other methods involve the use of metals in acidic media or specific reducing agents like tin(II) chloride. The transformation of a 4-nitrobenzyl group to a p-hydroxylamino-benzyl intermediate is also a known bioreductive pathway. researchgate.net

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C or PtO₂ | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | Common, efficient, and clean method. |

| Iron (Fe) Powder | Acetic Acid or HCl/Ethanol, Reflux | Classical and cost-effective method. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A standard laboratory method for selective nitro reduction. |

Aromatic Substitutions on the Phenyl Ring

Further functionalization of the this compound can be achieved through aromatic substitution reactions on the phenyl ring. The reactivity and regioselectivity of these substitutions are governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenyl ring in the title compound is substituted with two groups: the strongly deactivating, meta-directing nitro group (-NO₂) and the activating, ortho-, para-directing benzyl-furan moiety. However, the powerful electron-withdrawing effect of the nitro group significantly deactivates the entire ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging. If forced, substitution would be expected to occur at the positions meta to the nitro group (and ortho to the benzyl (B1604629) group).

Nucleophilic Aromatic Substitution (NAS): The presence of the strong electron-withdrawing nitro group makes the phenyl ring susceptible to nucleophilic aromatic substitution. Nucleophiles can replace leaving groups (like halides, if present) at the ortho and para positions relative to the nitro group. While the parent compound does not have a suitable leaving group, derivatives could be designed to undergo such reactions.

Synthesis and Characterization of Structurally Related Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in various contexts, from materials science to medicinal chemistry.

Rational Design of Derivatives for Specific Chemical Functions

The rational design of derivatives involves the strategic modification of the lead compound to enhance a specific property or function. For the furan-2-carboxylic acid scaffold, this has been a productive strategy in drug discovery. nih.gov Derivatives can be designed by considering several modification points:

The Phenyl Ring: The nitro group can be replaced with other substituents (e.g., halogens, alkyl, alkoxy, cyano groups) to modulate electronic properties, lipophilicity, and steric bulk. The reduction of the nitro group to an amine, as discussed previously, allows for the introduction of a wide variety of functionalities through acylation or alkylation.

The Carboxylic Acid: This group can be converted into esters, amides, or hydrazides to alter solubility, polarity, and hydrogen bonding capabilities. Furan-2-carboxamides, for instance, have been designed as bioisosteric replacements for furanones to develop molecules with antibiofilm activity. researchgate.net

The Furan Ring: While the furan ring itself is a stable aromatic system, its substituents can be altered. The benzyl linker could be modified, or other substituents could be introduced at the vacant 3- or 4-positions of the furan ring, although electrophilic substitution on furan typically favors the 2- and 5-positions. chemicalbook.compearson.com

Table 2: Examples of Rationally Designed Furan-2-Carboxylic Acid Derivatives

| Derivative Class | Intended Function/Target | Rationale for Design |

|---|---|---|

| Furan-2-carboxamides | Antibiofilm agents | Bioisosteric replacement of a furanone ring to improve stability and explore biological activity. researchgate.net |

| Substituted 5-aryl-furan-2-carboxylic acids | Anti-diabetic agents | Phenotypic screening and optimization to inhibit gluconeogenesis. nih.gov |

Methodologies for Combinatorial Synthesis of Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse libraries of related compounds for high-throughput screening. The structure of this compound is well-suited for such approaches.

A common strategy involves a divergent synthesis approach from a common intermediate. For example:

Amide Library Synthesis: The carboxylic acid of the title compound can be activated (e.g., as an acid chloride or using coupling agents like CDI) and reacted with a diverse library of primary and secondary amines to generate a large collection of amides.

Ester Library Synthesis: Similarly, reaction with a library of alcohols under appropriate esterification conditions would yield a diverse set of esters.

Core Scaffold Variation: A library could be built by starting with furan-2-carboxylic acid and introducing variations at the 5-position. A palladium-catalyzed tandem bromination-hydroxycarbonylation reaction, for example, can be used to modify the furan core. nih.gov This allows for the synthesis of various 5-substituted furan-2-carboxylic acids, which can then be further derivatized.

These combinatorial approaches, often aided by automated synthesis platforms, enable the efficient exploration of the chemical space around the this compound scaffold, facilitating the discovery of new molecules with desired properties.

Investigations into the Biological Activity of 5 4 Nitrobenzyl Furan 2 Carboxylic Acid and Its Derivatives Strictly Non Clinical Focus

In Vitro Enzyme Inhibition and Modulation Studies

No specific studies detailing the in vitro enzyme inhibition or modulation activities of 5-(4-Nitrobenzyl)furan-2-carboxylic acid were identified in the available scientific literature.

Characterization of Enzyme-Inhibitor Binding Modes

There is no available research that characterizes the binding modes of this compound with any specific enzyme targets.

Kinetic Analysis of Inhibition (e.g., Ki, IC50 determination)

No published data on the kinetic parameters of enzyme inhibition, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound could be located.

Antimicrobial Efficacy Against Specific Pathogens in Laboratory Settings

Specific data on the antimicrobial efficacy of this compound against particular pathogens in laboratory settings is not available in the reviewed literature. While some derivatives containing a 5-(4-substituted-benzyl) moiety have been synthesized and tested for antimicrobial properties, these are structurally distinct from the requested carboxylic acid.

Evaluation against Bacterial Strains

There are no specific reports on the evaluation of this compound against any bacterial strains.

Antifungal and Antiviral Activity Assessments

No studies assessing the antifungal or antiviral activity of this compound have been found.

Applications of 5 4 Nitrobenzyl Furan 2 Carboxylic Acid in Materials Science and Other Chemical Fields Non Therapeutic/non Clinical

Integration into Polymer Synthesis and Polymer Chemistry

The structure of 5-(4-Nitrobenzyl)furan-2-carboxylic acid makes it a promising candidate as a specialty monomer for the synthesis of functional polymers. The carboxylic acid group provides a reactive handle for polymerization, while the 4-nitrobenzyl side group can introduce photoresponsive characteristics into the polymer architecture.

The furan-2-carboxylic acid backbone is a known precursor for bio-based polyesters and polyamides. cdnsciencepub.com It can undergo polycondensation reactions with diols or diamines to form the corresponding polymers. By using this compound as a co-monomer in such reactions, the 4-nitrobenzyl unit can be incorporated as a pendant side chain along the polymer backbone.

The primary function of the nitrobenzyl group in polymer science is to serve as a photocleavable moiety. researchgate.netnih.gov Upon irradiation with ultraviolet (UV) light, typically in the range of 300-365 nm, the o-nitrobenzyl ester linkage undergoes a photochemical reaction that results in bond cleavage. nih.govacs.org When integrated into a polymer, this functionality can be used to create photodegradable materials. For instance, if this monomer were used to create cross-links within a polymer network, exposure to light could break these links, leading to the degradation of the material. researchgate.net This property is highly sought after for applications such as photoresists in microelectronics, temporary substrates, and controlled-release systems. rsc.org

Polymers featuring o-nitrobenzyl side chains can also be used to alter surface properties upon irradiation. A polymer film incorporating this compound could initially exhibit properties influenced by the bulky, relatively non-polar nitrobenzyl group. Upon photocleavage, the polymer's side-chain chemistry would change, altering characteristics like wettability, solubility, or biological interaction in the irradiated areas. rsc.org

| Polymer Type | Monomer Component(s) | Potential Function of Nitrobenzyl Group | Potential Application |

| Photodegradable Polyester | This compound + Diol (e.g., Ethylene Glycol) | Main-chain or side-chain photodegradation | Controlled-release packaging, temporary medical implants |

| Photoresponsive Hydrogel | This compound as a cross-linker | Cleavage of cross-links, leading to gel dissolution | On-demand drug delivery, tissue engineering scaffolds acs.org |

| Patternable Polymer Film | Copolymer of this compound and standard monomers | Spatially controlled cleavage of side chains to alter surface energy | Microfabrication, creation of patterned biological surfaces researchgate.net |

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound allows it to function as a ligand, capable of coordinating with metal ions to form metal complexes and Metal-Organic Frameworks (MOFs). The parent compound, furan-2-carboxylic acid (FCA), is known to coordinate with a variety of transition metals and lanthanides. acs.orggithub.io Coordination typically occurs through the oxygen atoms of the carboxylate group after deprotonation, acting as a monodentate or bidentate linker. github.io The oxygen atom within the furan (B31954) ring generally does not participate in coordination. github.io

By using this compound as a ligand, it is possible to synthesize coordination complexes and MOFs that incorporate the photoresponsive nitrobenzyl unit. Research on FCA shows its ability to form one-dimensional coordination polymers with interesting magnetic properties. researchgate.net The introduction of the bulky nitrobenzyl substituent could influence the resulting crystal packing and dimensionality of such coordination polymers.

In the context of MOFs, the integration of photoresponsive groups like nitrobenzyl is a key strategy for creating "smart" materials. acs.org A MOF built with this compound linkers could potentially be used for the light-controlled release of guest molecules stored within its pores. Upon UV irradiation, the cleavage of the nitrobenzyl group could alter the framework's structure or polarity, triggering the release of a captured substance like a drug or catalyst. cdnsciencepub.com This "photocaging" within a solid-state framework offers precise external control over the material's function.

| Metal Ion Type | Parent Ligand | Coordination Mode | Potential Function of Nitrobenzyl Group in Complex/MOF |

| Lanthanides (e.g., La, Gd, Dy) | Furan-2-carboxylic acid | Carboxylate binding acs.org | Introduce photo-switchable luminescence or magnetic properties. |

| Transition Metals (e.g., Cu, Mn, Co) | Furan-2-carboxylic acid | Carboxylate binding github.io | Create photoresponsive linkers for controlled guest release. cdnsciencepub.comacs.org |

| Various Metals for MOFs | Furan-2-carboxylic acid | Forms 1D chains and 3D frameworks researchgate.net | Enable post-synthetic modification via photocleavage; alter pore environment. |

Utilization in Sensor Development and Chemical Probes

The 4-nitrobenzyl group is a well-established photolabile "caging" group used in the design of chemical probes and sensors. acs.orgresearchgate.net A caged compound is a biologically active or fluorescent molecule that has been chemically modified with a photolabile group to render it temporarily inactive. Irradiation with light removes the caging group and restores the molecule's function. researchgate.net This process allows for very precise control over when and where the active molecule is released. researchgate.netresearchgate.net

This compound could serve as a building block for such photocaged probes. The carboxylic acid provides a convenient point of attachment to link the molecule to a fluorophore, a quencher, or a biologically relevant molecule. The 4-nitrobenzyl component would serve as the caging element.

For example, a fluorescent dye could be esterified with the carboxylic acid of this compound. The bulky nitrobenzyl-furan cage could quench the fluorescence of the dye through steric or electronic effects. Upon exposure to UV light, the cage would be cleaved, releasing the free, fluorescent dye and generating a light-up signal. acs.org This "turn-on" sensing mechanism is highly desirable as it produces a signal against a low-background, enhancing sensitivity. Such probes have been successfully developed for detecting ions, enzymes, and nucleic acids. github.ioresearchgate.net

| Probe Component | Function | Role of this compound | Sensing Principle |

| Signaling Unit | A fluorophore or chromophore that reports on the presence of an analyte. | The carboxylic acid attaches to the signaling unit. | Caged fluorophore is non-fluorescent; photocleavage releases it, causing a "turn-on" fluorescent signal. acs.org |

| Photolabile Cage | Inactivates the probe until exposed to light. | The 4-nitrobenzyl group acts as the photocleavable cage. | Spatiotemporal control over probe activation. researchgate.netresearchgate.net |

| Recognition Unit | A molecule that specifically binds to the target analyte. | The entire molecule could be part of a larger probe construct containing a recognition unit. | Light-activated sensing of a specific target. |

Catalytic Applications (e.g., as a Ligand or Organocatalyst)

In catalysis, the precise control over a catalyst's activity is crucial. The o-nitrobenzyl group has been used to create "photocaged catalysts," where a catalytically active species is reversibly or irreversibly deactivated by the attachment of the photolabile group. researchgate.net Light is then used as an external trigger to remove the cage and initiate the catalytic reaction with high temporal and spatial precision.

This compound is a candidate for developing such photocontrolled systems. The carboxylic acid function can be used to anchor the molecule to a known catalyst. For instance, it could be coordinated to a metal center in an organometallic catalyst or covalently attached to an organocatalyst's scaffold.

In the "caged" or inactive state, the bulky 5-(4-nitrobenzyl)furan-2-carboxylate ligand could block the catalyst's active site through steric hindrance, preventing the substrate from binding. Upon UV irradiation, the nitrobenzyl group would cleave, causing the ligand to fragment and detach, thereby exposing the active site and turning the catalyst "on." This strategy allows for reactions to be initiated on demand, which is valuable in complex multi-step syntheses or in materials fabrication processes like photolithography where polymerization needs to be precisely controlled.

| Catalyst State | Description | Role of this compound | Outcome |

| Caged (Inactive) | The catalyst's active site is blocked or electronically deactivated. | The molecule acts as a bulky, photolabile ligand attached to the catalyst. | The catalytic reaction does not proceed. |

| Uncaged (Active) | The catalyst's active site is exposed and available for reaction. | Upon UV irradiation, the ligand fragments and detaches from the catalyst. researchgate.net | The catalytic reaction is initiated. |

Photophysical and Optoelectronic Properties for Advanced Materials

The photophysical and optoelectronic properties of this compound are determined by the interplay between its furan-based core and the nitroaromatic substituent. These properties suggest potential applications in photoresponsive and electronic materials.

The most dominant photophysical characteristic is the photochemical reaction of the 4-nitrobenzyl group. As discussed, this moiety is primarily known for its ability to undergo efficient photocleavage upon UV absorption. nih.govupenn.edu The process involves an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group, forming an aci-nitro intermediate, which then rearranges to release the caged group and form 4-nitrosobenzaldehyde as a byproduct. acs.orgresearchgate.net This irreversible photoreaction is the basis for its use in creating permanently photo-patterned or photodegradable materials.

The furan ring itself is a component of interest for optoelectronic materials. Furan-containing oligomers and polymers are known to exhibit strong fluorescence and have been investigated for use in organic semiconductors. researchgate.netresearchgate.net The substitution of furan for other heterocycles like thiophene (B33073) has been shown to tune the electronic properties, enhance fluorescence quantum yields, and improve solubility, making furan derivatives attractive for devices like organic light-emitting transistors (OLETs) and organic lasers. rsc.orgacs.org

Furthermore, the molecule possesses a donor-acceptor (D-A) character, with the electron-rich furan ring acting as a weak donor and the electron-withdrawing nitrobenzyl group as an acceptor. Such D-A structures are prerequisites for materials with nonlinear optical (NLO) properties. nih.gov Molecules with significant third-order NLO responses are valuable for applications in all-optical signal processing and optical limiting. nus.edu.sgresearchgate.net A nickel complex featuring a p-nitrobenzyl ligand has been shown to exhibit considerable nonlinear refraction, highlighting the potential of the nitrobenzyl moiety to contribute to NLO properties. nus.edu.sg

| Molecular Moiety | Property | Implication for Advanced Materials |

| 4-Nitrobenzyl Group | Efficient photocleavage upon UV irradiation nih.govupenn.edu | Enables creation of photodegradable polymers and photo-patternable surfaces. |

| Furan Ring | Contributes to fluorescence and semiconducting behavior researchgate.netrsc.org | Potential as a monomer for fluorescent polymers or organic electronic materials. |

| Combined D-A Structure | Potential for Nonlinear Optical (NLO) response nih.govnus.edu.sg | Candidate for materials used in optical switching and data processing. |

Future Research Directions and Unexplored Avenues for 5 4 Nitrobenzyl Furan 2 Carboxylic Acid

Development of More Efficient and Eco-Friendly Synthetic Strategies

Future research will likely focus on optimizing the synthesis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid to be more efficient, cost-effective, and environmentally benign. Current synthetic routes can be improved upon by exploring cutting-edge methodologies that align with the principles of green chemistry.

One promising direction is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. A continuous flow setup for the nitration of furan (B31954) derivatives, for instance, has been shown to be a safe and robust platform, yielding key pharmaceutical intermediates with favorable metrics in significantly reduced reaction times. researchgate.netnih.gov Applying this to the synthesis of this compound could lead to a more streamlined and scalable production process.

Another key area for development is the use of biocatalysis . The selective oxidation of biomass-derived furan compounds using whole-cell biocatalysts or isolated enzymes is a rapidly advancing field. rsc.orgmdpi.comnih.gov Research into identifying or engineering microorganisms and enzymes that can catalyze the synthesis of this compound or its precursors could offer a highly selective and sustainable alternative to conventional chemical methods. wikipedia.orgdntb.gov.ua This approach would operate under mild reaction conditions, reducing energy consumption and the generation of hazardous waste.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility; reduced reaction times. | Microreactor technology, in-line reaction monitoring, automated synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme engineering, whole-cell biocatalyst development, fermentation technology. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous processes. | Development of novel solid acid catalysts, supported metal catalysts. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of a furan ring, a carboxylic acid, and a nitrobenzyl group in this compound opens the door to a wide range of chemical transformations that have yet to be explored. Future research should delve into the novel reactivity of this molecule, particularly through unconventional activation methods.

A significant area of interest is photocatalysis . Recent studies have demonstrated the power of photocatalysis to achieve novel transformations of furan derivatives, such as the direct conversion of furans into pyrroles. nih.govresearchgate.netkaist.ac.kr Investigating the photocatalytic reactions of this compound could lead to the discovery of new reaction pathways and the synthesis of novel molecular scaffolds. encyclopedia.pubhector-fellow-academy.de This could involve, for example, atom-swapping reactions to create new heterocyclic systems or novel C-C bond formations.

Furthermore, the nitrobenzyl moiety is a well-known photolabile protecting group, or "caging group," in chemical biology. rsc.orgnih.govwiley-vch.deresearchgate.net The photosensitivity of the nitrobenzyl group could be harnessed to design light-activatable derivatives of this compound. This would allow for the controlled release of the molecule or a tethered bioactive compound with high spatial and temporal precision, opening up applications in drug delivery and cell signaling studies.

| Transformation Type | Potential Outcome | Enabling Technology |

| Photocatalytic Reactions | Synthesis of novel heterocyclic systems, late-stage functionalization. | Visible-light photocatalysis, novel photosensitizers. |

| Photolabile "Caging" | Spatiotemporal control of biological activity, targeted drug delivery. | Two-photon excitation, development of new caging groups. |

| Ring-Opening/Rearrangement | Access to diverse linear and cyclic compounds. | Transition-metal catalysis, electrochemistry. |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new materials. Future studies on this compound will undoubtedly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to predict the reactivity of this compound in various chemical reactions, helping to elucidate reaction mechanisms and identify the most promising synthetic routes. nih.govnsmsi.irdnu.dp.uaacs.org Furthermore, DFT can be used to model the adsorption of this molecule on different surfaces, which is relevant for applications in catalysis and sensor technology. rsc.org

Beyond predicting reactivity, computational modeling can be used to design novel materials with tailored properties. For example, by simulating the electronic and optical properties of polymers incorporating the this compound moiety, researchers can explore its potential in organic electronics , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.govacs.orgbohrium.comlbl.gov Molecular dynamics simulations can also provide insights into the bulk properties of materials derived from this compound, such as their mechanical strength and thermal stability. stevens.edu

| Modeling Technique | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Reaction mechanism elucidation, catalyst design, sensor development. |

| Molecular Dynamics (MD) | Bulk material properties, conformational analysis, transport phenomena. | Polymer design, composite material development, drug-receptor interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Drug discovery, toxicology assessment. |

Diversification of Applications in Niche Chemical Sciences

While initial research has highlighted the potential of furan derivatives in medicinal chemistry, the unique structural features of this compound suggest a much broader range of applications that are yet to be explored.

In the realm of medicinal chemistry , the furan scaffold is present in numerous bioactive compounds with a wide array of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.netwisdomlib.orgresearchgate.netnih.gov Future research should involve the synthesis and biological evaluation of a library of derivatives of this compound to explore its potential in treating a variety of diseases beyond tuberculosis. The nitro group, in particular, is a key pharmacophore in several antimicrobial drugs.

The field of materials science also presents exciting opportunities. Furan-based polymers are being investigated as sustainable alternatives to petroleum-derived plastics. researchgate.net The rigid structure of the furan ring and the potential for π-π stacking interactions make this compound an interesting building block for the development of novel conjugated polymers for organic electronics. acs.orgnih.govbohrium.comlbl.gov

Furthermore, as previously mentioned, the nitrobenzyl group's identity as a photolabile caging group opens up avenues in chemical biology. rsc.orgnih.govwiley-vch.deresearchgate.net This functionality could be used to create "caged" versions of neurotransmitters, signaling molecules, or other bioactive compounds, allowing for their light-induced release in biological systems. This would provide researchers with powerful tools to study complex biological processes with high precision.

Interdisciplinary Collaborations and Emerging Research Frontiers

The full realization of the potential of this compound will require a collaborative effort across multiple scientific disciplines. The complex and multifaceted nature of the research questions at hand necessitates the integration of expertise from various fields.

For example, the development of novel therapeutic agents based on this molecule will require close collaboration between synthetic organic chemists , medicinal chemists , and biologists . Chemists will be tasked with designing and synthesizing new derivatives, while biologists and pharmacologists will evaluate their efficacy and mechanism of action in relevant biological models.

Similarly, the exploration of this compound in materials science will benefit from partnerships between polymer chemists , physicists , and engineers . This interdisciplinary approach will be crucial for designing, synthesizing, and characterizing new materials with desired electronic and optical properties, and for fabricating and testing prototype devices.

The investigation of its potential as a photolabile caging group will bring together photochemists , chemical biologists , and neuroscientists . This collaboration will be essential for designing molecules with optimal photochemical properties and for applying these tools to answer fundamental questions in biology.

Emerging research frontiers for this compound include its potential use in supramolecular chemistry , where it could serve as a building block for the self-assembly of complex, functional architectures. Its application in the development of chemosensors is another promising area, where the furan and nitroaromatic moieties could be engineered to selectively bind to and signal the presence of specific analytes.

By fostering these interdisciplinary collaborations and embracing a forward-thinking approach to research, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and innovations.

Q & A

Basic: What synthetic strategies are employed to prepare 5-(4-nitrobenzyl)furan-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a nitrobenzyl derivative (e.g., 4-nitrobenzyl bromide) with a furan-2-carboxylic acid precursor. A base like K₂CO₃ or NaOH is used to deprotonate the carboxylic acid, facilitating nucleophilic substitution at the benzylic position . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Key challenges include minimizing nitro group reduction under basic conditions and avoiding esterification of the carboxylic acid.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the furan ring (δ ~6.5–7.5 ppm for furan protons) and nitrobenzyl group (aromatic protons at δ ~7.5–8.5 ppm) .

- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch of carboxylic acid) verify functional groups.

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar 5-(hydroxymethyl)furan-2-carboxylic acid, where hydrogen bonding between carboxylic acid groups influences crystal packing .

Advanced: How does the para-nitrobenzyl substituent influence the compound’s solubility and thermodynamic stability in organic solvents?

Methodological Answer:

The nitro group’s electron-withdrawing nature reduces solubility in polar solvents due to decreased hydrogen-bonding capacity. A study on 5-(nitrophenyl)-furan-2-carboxylic acid isomers in propan-2-ol showed:

- Solubility Trends : The para-nitro isomer exhibits lower solubility than ortho or meta isomers due to symmetry-driven crystal lattice stability .

- Thermodynamic Parameters : Enthalpy of dissolution (ΔH°diss) for the para isomer is less exothermic (~15 kJ/mol), indicating weaker solvent-solute interactions.

Experimental determination involves gravimetric solubility assays at varied temperatures, followed by van’t Hoff analysis .

Advanced: What experimental designs are used to assess the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

- Target Selection : Molecular docking predicts interactions with enzymes like cyclooxygenase (COX) or ion channels (e.g., Nav1.8), guided by structural analogs such as 5-(4-chlorophenyl)furan-2-carboxylic acid derivatives .

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E₂ quantification).

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in model cell lines.

- Data Interpretation : Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Contradictions in activity data may arise from nitro group redox activity, requiring controlled anaerobic conditions .

Advanced: How can computational modeling reconcile discrepancies in observed vs. predicted reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Discrepancies often stem from steric hindrance at the benzylic position or solvent effects. Strategies include:

- DFT Calculations : Evaluate transition-state geometries to identify energy barriers. For example, nitro group orientation may block nucleophilic attack pathways.

- MD Simulations : Solvent-shell analysis (e.g., in DMSO) reveals stabilization of intermediates.

- Experimental Validation : Kinetic isotope effects (KIEs) compare predicted vs. observed rates for deuterated analogs. A study on 5-(2-nitrophenyl)furan-2-carboxylic acid showed KIEs >1.0, confirming rate-limiting bond cleavage .

Advanced: What role does the nitro group play in the compound’s electrochemical behavior, and how is this leveraged in sensor applications?